3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

Lipophilicity ADME Medicinal Chemistry

Researchers needing a polar sulfonamide scaffold often face aggregation issues with lipophilic analogues. This compound solves that with a measured LogP of 0.36-significantly more hydrophilic than its 4-nitro (LogP 2.34) or 4-methoxy (LogP 1.30) counterparts. - **Assay-Ready**: Ideal for biochemical screens in aqueous buffers; reduces non-specific binding. - **Derivatizable**: The 3-nitro group can be reduced to an amine for biotin, fluorophore, or resin attachment. - **Reference Standard**: 95% purity, UV-active, suitable for HPLC/LC-MS method development.

Molecular Formula C10H12N2O7S
Molecular Weight 304.27
CAS No. 741731-75-9
Cat. No. B2755783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid
CAS741731-75-9
Molecular FormulaC10H12N2O7S
Molecular Weight304.27
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O7S/c1-19-9-3-2-7(6-8(9)12(15)16)20(17,18)11-5-4-10(13)14/h2-3,6,11H,4-5H2,1H3,(H,13,14)
InChIKeyVTBDVDJFXQZCQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid Overview


3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid (also named β-alanine, N-[(4-methoxy-3-nitrophenyl)sulfonyl]-) is a sulfonamido carboxylic acid featuring a β-alanine core appended with a 4-methoxy-3-nitrobenzenesulfonyl group [1]. The compound possesses a molecular weight of 304.28 g/mol, contains two hydrogen bond donors and six hydrogen bond acceptors, and exhibits a calculated LogP of 0.36, placing it in a moderate hydrophilicity range . It is commercially available with a purity specification of 95% from multiple reputable suppliers .

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid: Substitution Failure Risks


The combination of a 4‑methoxy and a 3‑nitro group on the benzenesulfonamide ring endows this compound with a unique physicochemical signature that is not replicated by mono‑substituted analogues. The 4‑nitro analogue (CAS 179174‑23‑3) is markedly more lipophilic (LogP = 2.34) [1], while the 4‑methoxy analogue (CAS 59724‑72‑0) exhibits intermediate lipophilicity (LogP = 1.30) [2]. In contrast, the target compound (LogP = 0.36) is significantly more hydrophilic, which can alter solubility, membrane permeability, and intermolecular interactions. Substitution of one analogue for another without accounting for these quantitative differences may lead to unpredictable outcomes in biological assays or synthetic transformations.

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid: Differentiation Evidence


Lipophilicity (LogP) Impact

The target compound's calculated LogP of 0.36 is significantly lower than that of the 4‑nitro analogue (LogP = 2.34) [1] and the 4‑methoxy analogue (LogP = 1.30) [2]. This lower lipophilicity indicates enhanced aqueous solubility and reduced membrane permeability compared to its less substituted counterparts.

Lipophilicity ADME Medicinal Chemistry

Molecular Weight & H-Bonding Differences

The target compound (MW 304.28 g/mol) contains two hydrogen bond donors (HBD) and six hydrogen bond acceptors (HBA) . The 4‑nitro analogue has MW 274.25 and 5 HBA [1], while the 4‑methoxy analogue has MW 259.28 and 5 HBA [2]. The additional methoxy group increases molecular weight and introduces an extra hydrogen bond acceptor.

Molecular Properties Drug-Likeness Medicinal Chemistry

Commercial Purity Specification

Reputable suppliers specify a minimum purity of 95% for this compound . This level of purity is standard for research‑grade building blocks and ensures batch‑to‑batch consistency.

Quality Control Reproducibility Procurement

Reducible Nitro Handle for Synthesis

The 3‑nitro group on the aromatic ring can be selectively reduced to an amino group under mild conditions (e.g., catalytic hydrogenation or metal/acid), yielding the corresponding aniline derivative [1]. This transformation is not possible with the 4‑methoxy analogue, which lacks a reducible nitro group.

Organic Synthesis Chemical Biology Intermediate

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid: Key Application Scenarios


Aqueous Assay Building Block

With a LogP of 0.36 , this compound is more hydrophilic than its mono‑substituted analogues (LogP 1.30–2.34). This property makes it particularly suitable for use in biochemical assays conducted in aqueous buffers, where excessive lipophilicity can cause aggregation or non‑specific binding. Researchers can incorporate this building block into lead‑like molecules to modulate solubility without resorting to strongly ionizable groups.

Probe Synthesis via Nitro Reduction

The 3‑nitro group can be reduced to an amine, which then serves as an attachment point for biotin, fluorophores, or solid supports. This feature allows the compound to be used as a precursor for affinity probes or imaging agents [1]. The 4‑methoxy analogue lacks this functional handle, limiting its downstream derivatization potential.

Sulfonamide Lipophilicity Reference

The distinct LogP values of the 4‑methoxy‑3‑nitro (0.36), 4‑methoxy (1.30), and 4‑nitro (2.34) analogues create a small, well‑defined series for studying the impact of substituents on lipophilicity and hydrogen bonding. The target compound serves as the most polar member of this series and can be used as a reference in QSAR models or in the development of empirical hydrophobicity scales for sulfonamide‑containing fragments.

HPLC Standard for Purity Assessment

Commercially available at 95% purity , the compound can be employed as a reference standard in HPLC or LC‑MS method development. Its moderate retention (expected from LogP 0.36) and UV‑active nitro group facilitate detection and quantification, making it useful for monitoring synthetic reactions or for quality control of related sulfonamide intermediates.

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